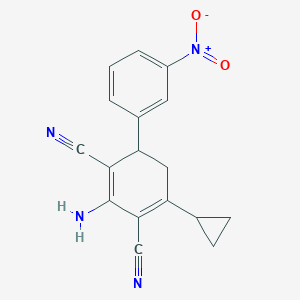![molecular formula C16H6F7NS B5199785 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B5199785.png)
8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has a unique structure that makes it useful in many areas of research.
Wissenschaftliche Forschungsanwendungen
8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions in solution. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Wirkmechanismus
The mechanism of action of 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction is thought to be responsible for the compound's various biological effects.
Biochemical and Physiological Effects:
Studies have shown that 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. It has also been shown to inhibit the growth of bacteria and fungi, making it useful in the development of new antibiotics. Additionally, it has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline is its versatility. It can be used in a wide range of experiments due to its unique structure and properties. Additionally, its synthesis method has been optimized for high yield and purity, making it suitable for large-scale synthesis. However, one limitation of this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types, which may limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline. One area of interest is the development of new compounds based on its structure. These compounds could have novel properties and applications in various fields. Another area of interest is the investigation of its potential for cancer treatment. Studies have shown promising results, and further research could lead to the development of new cancer therapies. Additionally, research could focus on the compound's potential for use as an antibacterial or antifungal agent. Overall, the unique properties and potential applications of 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline make it a promising area of research for the future.
Synthesemethoden
The synthesis of 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline with 2-chloroquinoline-3-thiol in the presence of a base. The reaction takes place at high temperature and results in the formation of the desired product. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
Eigenschaften
IUPAC Name |
8-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F7NS/c17-10-9(16(21,22)23)11(18)13(20)15(12(10)19)25-8-5-1-3-7-4-2-6-24-14(7)8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVBOAUCTFAUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5199714.png)

![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5199722.png)
![1-cyclopropyl-5-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5199730.png)

![1-[1-benzyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5199760.png)
![5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5199765.png)
![1-[(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-4-piperidinol bis(trifluoroacetate) (salt)](/img/structure/B5199767.png)
![methyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5199769.png)
![1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5199780.png)
![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5199796.png)
![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5199798.png)
![3-fluoro-5-{[4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinyl]carbonyl}benzonitrile](/img/structure/B5199799.png)
![3-[4-(4-nitrophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5199800.png)